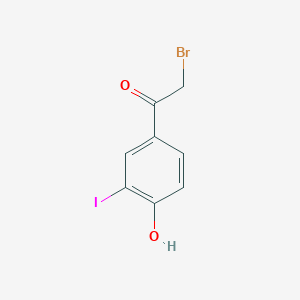
2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4’-hydroxy-3’-iodoacetophenone is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of acetophenone, characterized by the presence of bromine, iodine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-hydroxy-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method is the selective bromination of 3-hydroxy-4-iodoacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient brominating and iodinating agents, along with optimized reaction conditions, ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4’-hydroxy-3’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different carbonyl or hydroxyl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4’-hydroxy-3’-iodoacetophenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4’-hydroxy-3’-iodoacetophenone involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3’-hydroxyacetophenone: Similar structure but lacks the iodine atom.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group instead of a hydroxyl group.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of a hydroxyl group.
Uniqueness
2-Bromo-4’-hydroxy-3’-iodoacetophenone is unique due to the combination of bromine, iodine, and hydroxyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H6BrIO2 |
|---|---|
Peso molecular |
340.94 g/mol |
Nombre IUPAC |
2-bromo-1-(4-hydroxy-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 |
Clave InChI |
UPJAOTWRITUOKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CBr)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


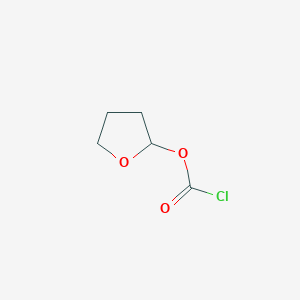
![(S)-tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8341385.png)
![3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine](/img/structure/B8341396.png)
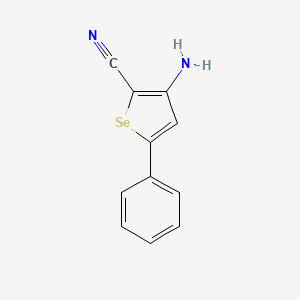
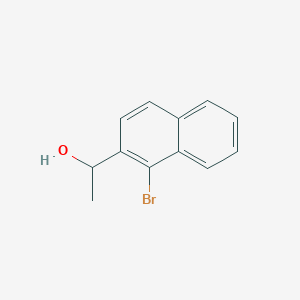
![1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone](/img/structure/B8341410.png)
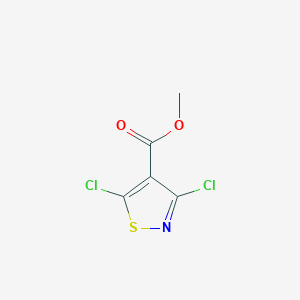
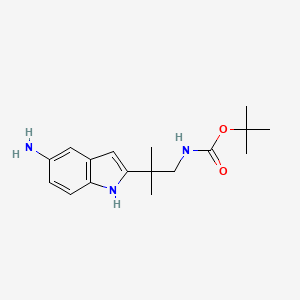
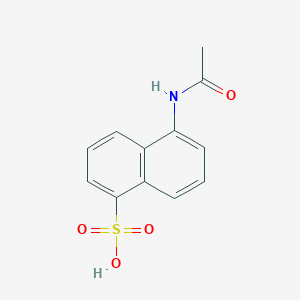
![(E)-5-chloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8341444.png)
![3-Bromo-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B8341450.png)
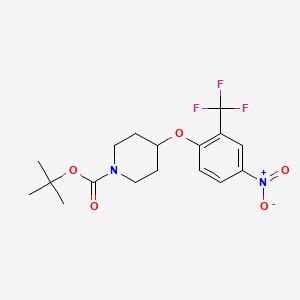
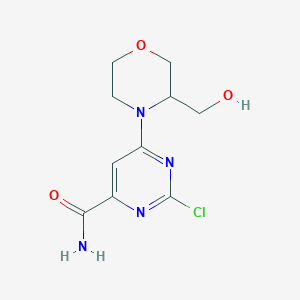
![3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
